Xylose tetraacetate

説明

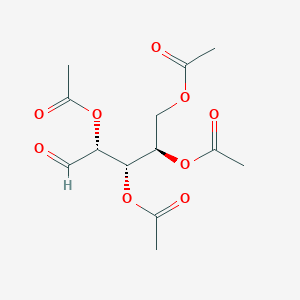

Xylose tetraacetate (C₁₃H₁₈O₉, molecular weight: 318.30 g/mol) is a fully acetylated derivative of the pentose sugar D-xylose, where four hydroxyl groups are substituted with acetyl (-OAc) moieties. It is synthesized via refluxing xylose with acetic anhydride and sodium acetate, yielding 54% after recrystallization . The compound is characterized by non-selective acetylation, as confirmed by ¹H nuclear magnetic resonance (NMR) spectroscopy .

特性

分子式 |

C13H18O9 |

|---|---|

分子量 |

318.28 g/mol |

IUPAC名 |

[(2R,3S,4R)-2,3,4-triacetyloxy-5-oxopentyl] acetate |

InChI |

InChI=1S/C13H18O9/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h5,11-13H,6H2,1-4H3/t11-,12+,13+/m0/s1 |

InChIキー |

ZYPMNZKYVVSXOJ-YNEHKIRRSA-N |

異性体SMILES |

CC(=O)OC[C@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

科学的研究の応用

Biochemical Applications

Xylose tetraacetate has been utilized in several biochemical studies due to its role as a substrate for various enzymatic reactions:

- Substrate for Esterases : Research indicates that this compound serves as a substrate for carbohydrate esterases, which are enzymes that catalyze the hydrolysis of ester bonds. These enzymes are crucial in the breakdown of complex carbohydrates in various biological systems .

- Studying Carbohydrate Metabolism : It has been used to investigate the metabolic pathways involving xylose and its derivatives, providing insights into carbohydrate metabolism in microorganisms and plants .

Therapeutic Potential

The therapeutic applications of this compound are emerging, particularly in the fields of pharmacology and toxicology:

- Antithrombotic Activity : Studies have shown that derivatives of this compound exhibit significant antithrombotic activity in animal models. This suggests potential applications in developing treatments for thrombotic disorders .

- Chiral Synthons : this compound serves as a multifunctional chiral synthon, which can be utilized in synthesizing various pharmaceutical compounds. Its chiral nature allows for the creation of enantiomerically pure substances essential for drug development .

Case Study 1: Enzymatic Hydrolysis

A study investigated the enzymatic hydrolysis of this compound by specific esterases derived from Prevotella ruminicola. The results demonstrated that these enzymes effectively hydrolyzed this compound, releasing free xylose and acetic acid. This finding highlights the compound's utility as a substrate in enzymatic assays aimed at understanding carbohydrate degradation processes .

Case Study 2: Synthesis of Antithrombotic Agents

Research focused on synthesizing antithrombotic agents from this compound derivatives revealed promising results. The synthesized compounds exhibited significant inhibition of platelet aggregation in vitro, indicating their potential as therapeutic agents for preventing thrombosis .

Data Table: Comparison of Enzymatic Activity on this compound

| Enzyme | Substrate Used | Activity (mmol HAc/μmol protein) |

|---|---|---|

| AxeA1 | This compound | 27 |

| Axe7A | This compound | 4 |

| Axe1-6A | This compound | 9 |

| Xyn10D-Fae1A | This compound | <0.5 |

This table summarizes the enzymatic activity observed when this compound was used as a substrate, illustrating its potential role in biochemical assays.

化学反応の分析

Key Reaction Parameters

| Parameter | Step 1 (Diacetate) | Step 2 (Tetraacetate) |

|---|---|---|

| Catalyst | p-TsOH | NaOAc |

| Temperature | 100°C | Reflux |

| Molar Ratio (Sugar:Acid) | 1:3 | 1:3.3 (Ac₂O) |

| Yield | ~85–90% | ~97% |

Reactivity in Glycosylation

Xylose tetraacetate exhibits distinct reactivity due to its 2,3-cis configuration , which reduces steric hindrance compared to 2,3-trans derivatives like lyxose tetraacetate. Studies indicate:

-

Activation Energy (Eₐ): 13 kcal/mol for xylose vs. 18 kcal/mol for lyxose tetraacetate, reflecting easier transition-state achievement in xylose derivatives .

-

Reactivity Ratio: this compound is 30× more reactive than lyxose tetraacetate in glycosylation reactions due to reduced steric inhibition of resonance stabilization in the oxocarbenium ion intermediate .

Kinetic Comparison with Lyxose Tetraacetate

| Parameter | This compound | Lyxose Tetraacetate |

|---|---|---|

| ΔH‡ (kcal/mol) | 13 | 18 |

| ΔS‡ (cal/mol·K) | +9 | -5 |

| Relative Reactivity | 1.0 | 0.03 |

Steric and Electronic Effects

The reactivity of this compound is governed by:

-

Steric Effects: Axial C4-CH₂OAc groups in lyxose derivatives hinder transition-state formation, whereas equatorial orientation in xylose minimizes steric clash .

-

Electronic Effects: Electron-withdrawing acetyl groups stabilize the oxocarbenium ion intermediate, enhancing reaction rates in polar solvents .

Thermal Stability

The compound remains stable under reflux conditions (~140°C ) during synthesis, with no reported decomposition. Excess acetic anhydride and acid byproducts are efficiently removed via distillation .

類似化合物との比較

Enzymatic Reactivity

Table 2: Hydrolysis by Esterases

Key Findings :

- Both this compound and glucose pentaacetate are hydrolyzed by bacterial esterases, but the rate and specificity depend on the enzyme's active site architecture.

- Non-carbohydrate substrates like p-nitrophenyl acetate are hydrolyzed more rapidly due to simpler structural motifs .

Table 3: Functional Comparisons

Notes:

- TAX is less efficient than TAED in peracid generation due to fewer acetyl groups but offers cost advantages in niche applications .

- Aromatic glycosides like β-phenylethyl glucoside tetraacetate are tailored for drug delivery, leveraging acetyl groups to enhance bioavailability .

Physical and Spectroscopic Properties

- FT-IR Spectroscopy : this compound exhibits methyl/methylene asymmetric stretching at 2959 cm⁻¹ and 2925 cm⁻¹, similar to other tetraacetates .

- NMR : Cyclohexane-derived tetraacetates (e.g., trans,trans-cyclohexane-1,2,4,5-tetraacetate) show distinct ¹H/¹³C shifts compared to sugar-based analogs due to structural differences .

準備方法

Early Single-Stage Acetylation

Traditional methods for XTA synthesis relied on single-stage acetylation using acetic anhydride as the sole acetylating agent. These processes typically involved refluxing xylose with a 4–5-fold molar excess of acetic anhydride in the presence of catalysts like sulfuric acid or zinc chloride. While straightforward, this approach faced limitations:

-

Excessive reagent use : Achieving full acetylation required 4–5 moles of acetic anhydride per mole of xylose, generating stoichiometric amounts of acetic acid byproduct.

-

Product degradation : Prolonged reaction times at high temperatures (110–130°C) led to caramelization and reduced product purity.

-

Catalyst issues : Mineral acid catalysts necessitated neutralization steps, complicating purification and increasing ionic waste.

Modern Two-Stage Industrial Synthesis

First-Stage Partial Acetylation

The breakthrough two-stage process, patented in 1998, revolutionized XTA production by integrating acetic acid into the initial acetylation phase:

Reaction Parameters

-

Reactants : Xylose reacts with acetic acid at a 1:3 molar ratio.

-

Catalyst : 1% p-toluenesulfonic acid (PTSA) by weight.

This stage produces xylose diacetate (1.8 acetyl groups per molecule on average), minimizing anhydride consumption. Excess acetic acid and water are removed via vacuum distillation, achieving 85–90% recovery for recycling.

Second-Stage Full Acetylation

The diacetate intermediate undergoes complete acetylation using acetic anhydride:

Optimized Ratios and Catalysis

-

Molar ratios : 1:3.3:0.2 (xylose diacetate : acetic anhydride : sodium acetate).

-

Temperature : Reflux conditions (∼140°C) for 30 minutes.

Mechanistic advantage : Sodium acetate catalyzes nucleophilic acyl substitution, enabling rapid acetylation without β-elimination side reactions.

Catalyst Systems and Their Impact

Stage-Specific Catalysis

| Catalyst | Stage | Function | Loading (%) | Efficiency Gain |

|---|---|---|---|---|

| PTSA | 1 | Proton donation for OH activation | 1.0 | 40% faster kinetics |

| Sodium acetate | 2 | Base catalysis via acetate ions | 0.2 | 98% selectivity |

PTSA in Stage 1 enhances acetic acid’s electrophilicity, while sodium acetate in Stage 2 deprotonates hydroxyl groups, accelerating anhydride attack.

Critical Process Parameters

Temperature Optimization

Stoichiometric Precision

Deviations from the 1:3.3 anhydride ratio reduce yields:

-

3.0:1 ratio : 89% yield due to incomplete acetylation.

Purification and Waste Management

Isolation Techniques

Closed-Loop Recycling

-

Acetic acid recovery : 100% of Stage 1 excess and Stage 2 byproduct is distilled and reused.

-

Anhydride recovery : 97% efficiency via fractional distillation.

Scalability and Industrial Adaptations

Continuous-Flow Systems

Modern plants employ continuous reactors for Stage 2, achieving:

Q & A

Q. What analytical techniques are commonly used to validate the acetylation of xylose tetraacetate in synthetic or enzymatic studies?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR at 499.7 MHz can confirm non-selective acetylation patterns by analyzing chemical shifts and splitting of protons on acetyl groups .

- Gas Chromatography (GC) : Alditol acetate derivatives of neutral sugars (e.g., from this compound hydrolysis) can be analyzed via GC to quantify monosaccharide composition .

- Enzymatic Activity Assays : Use α-naphthyl acetate or this compound as substrates in PAGE-based in situ assays to detect acetylesterase activity .

Q. How is this compound synthesized, and what purity validation methods are recommended?

Methodological Answer:

- Chemical Synthesis : React xylose with excess acetic anhydride in the presence of pyridine as a catalyst to ensure complete acetylation .

- Purity Validation : Combine thin-layer chromatography (TLC) with NMR to confirm absence of unreacted xylose or partially acetylated intermediates. Schiff staining in native PAGE gels can rule out glycosylation artifacts in enzymatically derived samples .

Advanced Research Questions

Q. How does this compound serve as a substrate for studying acetyl xylan esterase (AXE) activity, and what experimental controls are critical?

Methodological Answer:

- Substrate Specificity : Compare specific activity of AXE enzymes against this compound, triacetin, and acetylated xylan. For example, recombinant AXE1 from Thermoanaerobacterium showed high activity on this compound (specific activity: 67 U/mg) but none on birch xylan, highlighting substrate specificity .

- Controls : Include pUC18-transformed E. coli lysates in activity assays to rule out background esterase activity. Use Western blotting to confirm enzyme integrity post-electrophoresis .

Q. What structural insights can be gained from NMR analysis of this compound derivatives in complex biochemical systems?

Methodological Answer:

Q. How can contradictory data on enzyme specificity (e.g., activity on this compound vs. acetylated xylan) be resolved?

Q. What methodologies are recommended for tracking this compound degradation or transformation in plant cell wall studies?

Methodological Answer:

- Fractionation Protocols : Isolate cell wall polysaccharides (CWPs) using cyclohexane trans-1,2-diamine tetraacetate (CDTA) and analyze acetylated xylose residues via GC after hydrolysis .

- Kinetic Assays : Monitor this compound hydrolysis rates in CDTA fractions using colorimetric uronic acid assays or HPLC to correlate with firmness changes in plant tissues .

Data Contradiction and Validation

Q. Why might recombinant enzymes exhibit divergent activity profiles (e.g., higher activity on this compound than native forms)?

Methodological Answer:

- Post-Translational Modifications : Test for glycosylation using Schiff staining in native PAGE; recombinant AXE1 lacked glycosylation, which may enhance substrate accessibility compared to native forms .

- Expression System Artifacts : Compare enzyme kinetics in E. coli vs. native host lysates to rule out folding or cofactor-dependent discrepancies .

Q. How can researchers address variability in acetylated sugar reactivity across different experimental models (e.g., microbial vs. plant systems)?

Methodological Answer:

- Standardized Substrate Preparation : Synthesize this compound batches under rigorously controlled conditions (e.g., pyridine-catalyzed acetylation) to minimize variability .

- Cross-Validation : Replicate assays in parallel using reference enzymes (e.g., XacXaeA from Xanthomonas) to benchmark activity .

Methodological Resources

- Activity Assay Protocols : Refer to nondenaturing PAGE and α-naphthyl acetate staining methods for enzyme characterization .

- NMR Parameters : Use a 600 MHz spectrometer with triple resonance probes and VnmrJ software for data processing .

- Data Analysis : Employ pandas and Seaborn in Python for statistical correlation of CWP composition with physiological parameters (e.g., firmness, drip loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。